molecular formula C13H14O3 B1296593 Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one CAS No. 58228-93-6

Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one

Cat. No. B1296593
CAS RN: 58228-93-6
M. Wt: 218.25 g/mol
InChI Key: CBWMOBFPWMOJKZ-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Physical Properties

  • The compound 4,4′-Spirobi[pentacyclo[5.4.0.0 2,6 .0 3,10 .0 5,9 ]undecane] was synthesized through a nine-step scheme, starting from a cyclopentadiene derivative. This method avoids the use of hard-to-obtain starting materials, producing a compound with a high density and volumetric heat of combustion, indicating its potential for energy storage applications (Shi et al., 2015).

Photochemical Decomposition

  • Research on the photochemical decomposition of 11-Methylenepentacyclo[5.4.0.0(2,6). 0(3,10).0(5,9)]undecan-8-spiro-3'-diazirine revealed medium-dependent reactions, with different products obtained in benzene, pentane, and N-2-matrix at -196 degrees Celsius. This highlights the compound's potential in photochemical studies and synthetic applications (Mlinarić-Majerski et al., 2000).

Chiral Separation and Configuration Determination

  • A study focused on the chiral separation of spiro compounds, including their synthesis and the determination of specific optical rotation for R or S enantiomers. This work emphasizes the importance of spirocyclic compounds in pharmaceutical research and their applications as catalysts or surface modifiers (Liang et al., 2008).

Anticonvulsant Evaluation

  • Spiro compounds analogous to valproic acid were synthesized and evaluated for anticonvulsant activity. Although one particular compound, Spiro[4.6]undecane-2-carboxylic acid, showed promising results in some evaluations, it did not provide adequate protection against all seizure types tested. This study underscores the potential of spiro compounds in developing new anticonvulsant drugs while also highlighting the complexity of achieving broad-spectrum efficacy (Scott et al., 1985).

properties

IUPAC Name

spiro[1,3-dioxolane-2,11'-pentacyclo[5.4.0.02,6.03,10.05,9]undecane]-8'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12-8-4-3-5-7-6(4)9(12)11(7)13(10(5)8)15-1-2-16-13/h4-11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWMOBFPWMOJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3C4CC5C3C(=O)C6C5C4C26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306558
Record name spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one

CAS RN

58228-93-6
Record name NSC177465
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177465
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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